N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method involves the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux to achieve a yield of 45-60% . Another approach uses samarium triflate as a reusable acid catalyst in an aqueous medium .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs large-scale cyclization reactions using optimized catalysts and solvents to maximize yield and efficiency. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is unique due to its specific substitution pattern and the presence of both benzoxazole and phenoxyacetamide moieties. This combination imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives.
Properties
Molecular Formula |
C21H14Cl2N2O3 |
---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C21H14Cl2N2O3/c22-14-8-9-19-17(11-14)25-21(28-19)13-4-3-5-15(10-13)24-20(26)12-27-18-7-2-1-6-16(18)23/h1-11H,12H2,(H,24,26) |
InChI Key |
UOGHDVPBOGEYPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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